molecular formula C12H13N3O B7459002 N-(1-benzylpyrazol-4-yl)acetamide

N-(1-benzylpyrazol-4-yl)acetamide

Cat. No.: B7459002
M. Wt: 215.25 g/mol
InChI Key: UBUUEGXSQMQSCD-UHFFFAOYSA-N
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Description

N-(1-Benzylpyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a benzyl group at the 1-position and an acetamide moiety at the 4-position. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(16)14-12-7-13-15(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUEGXSQMQSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, )
  • Structural Differences : Unlike N-(1-benzylpyrazol-4-yl)acetamide, this compound has a phenyl ring linked to the pyrazole’s 1-position, with acetamide at the para position of the phenyl group.
  • Implications :
    • The phenyl-pyrazole system may reduce metabolic stability compared to the benzyl-pyrazole scaffold due to increased aromatic oxidation susceptibility .
    • The extended conjugation in the phenyl-substituted derivative could alter electronic properties, affecting binding to targets like kinases or enzymes.
(b) N-(3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (MSH, )
  • Structural Differences : Replaces pyrazole with a thiadiazole ring, introducing a sulfur atom and a mercapto group.
  • The mercapto group (-SH) may confer antioxidant properties or susceptibility to glutathione conjugation, as seen in methazolamide metabolism .

Benzothiazole-Based Acetamides

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Structural Differences : Features a benzothiazole ring with a trifluoromethyl group and a substituted phenylacetamide side chain.
  • The methoxyphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to pyrazole derivatives.
(b) N-(1,3-Benzothiazol-2-yl)acetamide ()
  • Structural Differences : Lacks the benzyl group but retains the benzothiazole core.
  • Reduced steric hindrance compared to the benzylpyrazole derivative may improve solubility but decrease target specificity.

Alkyl-Substituted Acetamides

(a) N-(2-Phenylethyl)acetamide (Compound 4, )
  • Structural Differences : Replaces the pyrazole ring with a flexible phenethyl chain.
  • Lower aromaticity reduces π-system interactions, possibly diminishing binding affinity compared to rigid pyrazole derivatives .

Key Comparative Data

Property N-(1-Benzylpyrazol-4-yl)acetamide (Inferred) N-(4-(Pyrazol-1-yl)phenyl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide N-(2-Phenylethyl)acetamide
Molecular Weight (g/mol) ~245 231 ~355 177
LogP (Predicted) 2.5–3.0 2.0–2.5 3.5–4.0 1.2–1.5
Metabolic Stability Moderate (benzyl oxidation) Low (phenyl oxidation) High (CF₃ stabilization) High (alkyl chain)
Solubility (mg/mL) 0.1–0.5 0.5–1.0 <0.1 >5.0

Research Findings and Implications

  • Biological Activity : Pyrazole derivatives like N-(1-benzylpyrazol-4-yl)acetamide are hypothesized to exhibit kinase inhibition due to pyrazole’s ability to mimic adenine in ATP-binding pockets. Benzothiazole derivatives () may target enzymes with hydrophobic binding pockets due to their enhanced lipophilicity .
  • Metabolism : The benzyl group in the target compound is susceptible to cytochrome P450-mediated oxidation, whereas trifluoromethyl groups in benzothiazole derivatives resist metabolic degradation .
  • Synthetic Accessibility : Pyrazole-based acetamides () are synthesized via nucleophilic substitution or Suzuki coupling, while benzothiazole derivatives require multi-step heterocyclic ring formation .

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